(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 270062-89-0
VCID: VC3721731
InChI: InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
SMILES: CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

CAS No.: 270062-89-0

Cat. No.: VC3721731

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride - 270062-89-0

Specification

CAS No. 270062-89-0
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name (3S)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Standard InChI Key WQUTWBVBKSYCPR-PPHPATTJSA-N
Isomeric SMILES CC1=CC=CC=C1C[C@@H](CC(=O)O)N.Cl
SMILES CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Canonical SMILES CC1=CC=CC=C1CC(CC(=O)O)N.Cl

Introduction

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride is a chiral compound belonging to the class of amino acids. It is a derivative of phenylalanine, with modifications that include the addition of a methyl group to the phenyl ring and an extension of the side chain, making it a β-amino acid. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biochemical research.

Synthesis and Preparation

The synthesis of (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride typically involves asymmetric synthesis methods to ensure the correct stereochemistry. These methods often include the use of chiral catalysts or starting materials to achieve high enantiomeric purity, which is crucial for biological activity.

Applications and Potential Uses

  • Medicinal Chemistry: The compound's structural similarity to natural amino acids makes it a candidate for drug development, particularly in areas where selective enzyme inhibition is desired.

  • Neuropharmacology: Its potential role as a neurotransmitter modulator suggests applications in neurological disorders.

  • Biochemical Research: It can serve as a tool for studying amino acid metabolism and neurotransmission pathways.

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